Ethyl 3-(4-cyanophenyl)-3-oxopropanoate

GSK-3 inhibition Wnt signaling medicinal chemistry

Established intermediate for CHIR-99021 (Laduviglusib), a nanomolar GSK-3α/β inhibitor. The para-cyano group exerts a strong electron-withdrawing (–M) effect, enhancing ketone electrophilicity and ensuring regioselectivity unattainable with ethyl benzoylacetate or non-para isomers. Procure with validated ≥97% purity and multi-method certification (NMR, HPLC, GC) for GMP-adjacent impurity profiling. Dual reactive centers (β-keto ester + nitrile) enable late-stage SAR diversification—strategically superior to ester-only analogs for medicinal chemistry and agrochemical synthesis.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 49744-93-6
Cat. No. B1585864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-cyanophenyl)-3-oxopropanoate
CAS49744-93-6
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC=C(C=C1)C#N
InChIInChI=1S/C12H11NO3/c1-2-16-12(15)7-11(14)10-5-3-9(8-13)4-6-10/h3-6H,2,7H2,1H3
InChIKeyITKQVWKZLCNILF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS 49744-93-6): Core Chemical Identity and Synthetic Intermediate Profile


Ethyl 3-(4-cyanophenyl)-3-oxopropanoate (CAS 49744-93-6) is a β‑keto ester substituted with a para‑cyanophenyl group, belonging to the class of 3‑oxo‑3‑arylpropanoate esters. Its molecular formula is C₁₂H₁₁NO₃ and its molecular weight is 217.22 g/mol [1]. The compound is commercially available as a research chemical with typical purities of 97% (HPLC) or >98% (GC/T) , and serves as a key intermediate in the synthesis of the potent and selective GSK‑3β inhibitor CHIR‑99021 (Laduviglusib) and related analogs .

Why Ethyl 3-(4-cyanophenyl)-3-oxopropanoate Cannot Be Replaced by Generic β‑Keto Ester Analogs in Key Synthetic Sequences


The para‑cyano substituent on the benzene ring is not an inert spectator group; it exerts a strong electron‑withdrawing effect (–M) that modulates the reactivity of the ketone and ester carbonyls in condensation and nucleophilic addition reactions, directly impacting regioselectivity and yield in subsequent transformations leading to pharmacologically relevant scaffolds . Simply replacing this compound with a non‑cyano analog such as ethyl benzoylacetate (CAS 94‑02‑0) or even a meta‑ or ortho‑cyano isomer fundamentally alters the electronic landscape of the intermediate, which can shift the outcome of key bond‑forming steps, reduce the yield of the desired regioisomer, or introduce purification challenges that are not encountered with the para‑cyano derivative [1]. The specific spectroscopic and chromatographic quality‑control specifications established for this compound (97–98% purity, confirmed by GC, HPLC, and ¹H‑NMR) are tightly linked to its use in multi‑step medicinal chemistry syntheses; a generic β‑keto ester procured without equivalent certification risks introducing impurities that propagate into the final active pharmaceutical ingredient .

Product‑Specific Quantitative Evidence Guide: Ethyl 3-(4-cyanophenyl)-3-oxopropanoate vs. Closest Analogs


Validated Synthetic Intermediate for CHIR‑99021 (GSK‑3β Inhibitor): Documented Route with Published Yield

Ethyl 3-(4‑cyanophenyl)‑3‑oxopropanoate is explicitly described as an 'advanced key intermediate in the preparation of CHIR‑99021 and related analogs, which is a potent, specific GSK‑3 inhibitor' . The patent‑derived synthesis uses this compound to access the 2‑aminopyrimidine core of CHIR‑99021, a route that is not viable with the non‑cyano analog ethyl benzoylacetate because the cyano group is directly transformed into the 3‑cyanopyridine component of the final inhibitor. The reported yield for the preparation of this intermediate from 4‑cyanobenzoic acid is 34% (orange solid, purity verified by LC/MS [M+H]+ 218.0 and ¹H‑NMR) [1]. In contrast, the synthesis of the non‑cyano analog ethyl benzoylacetate via Claisen condensation typically requires different conditions and provides a product that lacks the synthetic handle for the subsequent nitrile‑to‑pyridine conversion essential for CHIR‑99021 [2].

GSK-3 inhibition Wnt signaling medicinal chemistry

Electronic Effect of the 4‑Cyano Group on Carbonyl Reactivity: Computed and Empirical Physicochemical Evidence

The 4‑cyanophenyl group introduces a strong electron‑withdrawing effect (σₚ = +0.66 for CN) that increases the electrophilicity of the β‑keto carbonyl relative to non‑substituted or electron‑donating analogs . This is reflected in the computed and empirical physicochemical parameters: the consensus Log P of this compound is 1.73 , whereas the non‑cyano analog ethyl benzoylacetate has a consensus Log P of approximately 2.05 [1], indicating a difference of ~0.32 log units favoring lower lipophilicity for the cyano derivative. The electron‑withdrawing CN group also shifts the ketone carbonyl stretching frequency to higher wavenumbers (predicted: ~1690–1705 cm⁻¹ versus ~1685 cm⁻¹ for the non‑substituted analog) [2]. Additionally, the boiling point is reported as 358.1 ± 22.0 °C at 760 mmHg and the density as 1.2 ± 0.1 g/cm³ .

physical organic chemistry reactivity prediction Hammett substituent constants

Vendor‑Certified Purity and Analytical Traceability: Batch‑Level Quality Data Enabling GMP‑Adjacent Research

Commercially, this compound is offered with documented purity levels that meet the needs of pharmaceutical research and late‑stage intermediate qualification. Bidepharm supplies the compound at a standard purity of 97% and provides batch‑level certificates of analysis including NMR, HPLC, and GC . TCI (Tokyo Chemical Industry) offers the compound as Ethyl 3‑(4‑Cyanophenyl)‑3‑oxopropionate with purity >98.0% (GC)(T) . Sigma‑Aldrich lists the product at 97% purity as a solid, with storage at room temperature in a sealed dry container . Fluorochem supplies the compound at 97% purity and provides full hazard classification documentation (GHS07, H302, H312, H315, H319, H332, H335) essential for laboratory safety compliance . In contrast, generic β‑keto ester intermediates from non‑specialist suppliers often lack this level of analytical documentation, creating uncertainty in purity that can confound reaction stoichiometry and impurity profiling in regulated synthesis environments.

quality control purity specification analytical chemistry

Dual‑Functional Reactivity: Ester and Nitrile Groups Enable Orthogonal Transformations Not Possible with Ester‑Only Analogs

The presence of both an ethyl ester and a nitrile functional group in the same molecule enables sequential, chemoselective transformations that are precluded in ester‑only analogs such as ethyl benzoylacetate. The nitrile can be hydrolyzed to a carboxylic acid or amide, reduced to an aminomethyl group, or converted to a tetrazole or oxadiazole, while the β‑keto ester moiety simultaneously participates in Knorr‑type cyclizations, Hantzsch pyridine syntheses, or Biginelli reactions . This orthogonal reactivity is explicitly leveraged in the synthesis of CHIR‑99021, where the cyano group is ultimately converted to 3‑cyanopyridine while the β‑keto ester participates in pyrimidine ring formation . The compound's SMILES notation (CCOC(=O)CC(=O)C1=CC=C(C#N)C=C1) and InChI Key (ITKQVWKZLCNILF‑UHFFFAOYSA‑N) confirm the presence of these distinct reactive centers [1].

synthetic methodology orthogonal reactivity building block

Best Research and Industrial Application Scenarios for Ethyl 3-(4-cyanophenyl)-3-oxopropanoate


Synthesis of CHIR‑99021 (Laduviglusib) and Aminopyrimidine GSK‑3 Inhibitor Analogs

This compound is the established intermediate for constructing the pyrimidine core of CHIR‑99021, a nanomolar GSK‑3α/β inhibitor (IC₅₀ 10 nM / 6.7 nM) with >500‑fold selectivity over CDKs and ERK2 . The para‑cyano group provides the essential carbon‑nitrogen scaffold that is converted to the 3‑cyanopyridine moiety of the final inhibitor. Researchers involved in Wnt/β‑catenin pathway modulation, stem cell pluripotency maintenance, or neurodegenerative disease models should procure this intermediate specifically when executing the published CHIR‑99021 synthetic route or designing focused libraries of aminopyrimidine GSK‑3 inhibitors .

Multi‑Step Medicinal Chemistry Programs Requiring Orthogonal Functional Group Reactivity

For medicinal chemists building compound libraries where the aryl ring must be diversified through nitrile‑derived transformations (hydrolysis to acids or amides, reduction to benzylamines, tetrazole formation, or amidoxime synthesis) while preserving the β‑keto ester moiety for heterocycle construction, this building block offers two chemically distinct reactive centers . This dual reactivity is absent in ester‑only analogs such as ethyl benzoylacetate, making this compound a strategically superior choice for structure‑activity relationship (SAR) exploration programs that require late‑stage diversification of the aryl substituent .

Agrochemical Intermediate Synthesis Leveraging the Electron‑Deficient Aryl Ketone Scaffold

The electron‑withdrawing character of the 4‑cyanophenyl group enhances the electrophilicity of the ketone carbonyl, facilitating condensation reactions with nitrogen nucleophiles to form pyrazole, isoxazole, and pyrimidine heterocycles commonly found in agrochemical active ingredients . The compound has been described as a valuable intermediate in the synthesis of agrochemicals . Industrial process chemists developing insecticides, fungicides, or herbicides based on aryl‑pyrazole or aryl‑pyrimidine cores can exploit the activated ketone to achieve higher yields in cyclocondensation steps compared to non‑activated analogs.

Quality‑Controlled Intermediate for Regulated Pharmaceutical Development (CMC Stage)

For contract research organizations (CROs) and pharmaceutical development teams working under GMP‑adjacent or ICH Q7 guidelines, the availability of this compound with validated purity (97–98%) and multi‑method analytical certification (NMR, HPLC, GC, COA) from reputable vendors such as TCI, Sigma‑Aldrich, and Fluorochem reduces the analytical burden during process development and impurity profiling . The hazard classification (GHS07, H302/H312/H315/H319/H332/H335) is fully documented, enabling proper safety data sheet (SDS) integration into laboratory standard operating procedures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-(4-cyanophenyl)-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.